An In-depth Technical Guide to the Proposed Synthesis of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine
An In-depth Technical Guide to the Proposed Synthesis of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine
This guide provides a comprehensive overview of a theoretical synthesis route for 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine, a complex substituted indane derivative. The proposed pathway is grounded in established principles of organic chemistry, drawing parallels from the synthesis of related indane structures and electrophilic aromatic substitution reactions. This document is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of synthetic organic chemistry.
Strategic Approach to Synthesis
The synthesis of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine presents a significant challenge due to the specific substitution pattern on the indane core. A logical and stepwise approach is essential for achieving the target molecule. The proposed strategy involves the following key transformations:
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Construction of the Polysubstituted Indane Core: The synthesis will commence with the formation of a pentamethylated indane skeleton.
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Regioselective Nitration: Introduction of a nitro group at the C-7 position of the indane ring.
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Introduction of the Amine Functionality: Subsequent introduction of an amine group at the C-5 position.
The following sections will elaborate on each of these stages, providing detailed reaction protocols and mechanistic insights.
Synthesis of the 1,1,3,3,6-Pentamethylindan Core
The initial and crucial phase of the synthesis is the construction of the 1,1,3,3,6-pentamethylindan framework. A plausible approach is a Friedel-Crafts-type reaction between a suitable aromatic precursor and an alkylating agent.
Proposed Reaction Scheme:
A potential starting material is p-xylene, which can be reacted with 2,4-dichloro-2,4-dimethylpentane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Caption: Proposed synthesis of the pentamethylindan core.
Experimental Protocol:
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To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., carbon disulfide or dichloromethane) at 0°C, add p-xylene.
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Slowly add a solution of 2,4-dichloro-2,4-dimethylpentane in the same solvent to the reaction mixture.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
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Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by vacuum distillation or column chromatography to obtain 1,1,3,3,6-pentamethylindan.
Mechanistic Rationale:
The reaction proceeds via a double Friedel-Crafts alkylation mechanism. The Lewis acid, AlCl₃, facilitates the formation of a tertiary carbocation from 2,4-dichloro-2,4-dimethylpentane. This carbocation then acts as an electrophile, attacking the electron-rich p-xylene ring. A second intramolecular Friedel-Crafts alkylation follows to form the five-membered ring of the indane core.
Regioselective Nitration of 1,1,3,3,6-Pentamethylindan
The next critical step is the introduction of a nitro group at the C-7 position. The directing effects of the existing alkyl groups on the aromatic ring will heavily influence the regioselectivity of this electrophilic aromatic substitution reaction.
Directing Effects of Substituents:
The indane core has two remaining aromatic protons at the C-5 and C-7 positions. The alkyl groups at C-1, C-3, and C-6 are ortho, para-directing. The gem-dimethyl groups at C-1 and C-3, along with the methyl group at C-6, will activate the aromatic ring towards electrophilic attack. Steric hindrance will play a significant role in determining the final position of the nitro group. The C-7 position is sterically less hindered compared to the C-5 position, which is flanked by the C-6 methyl group and the bulky C-1 gem-dimethyl group. Therefore, nitration is expected to occur preferentially at the C-7 position.
Proposed Reaction Scheme:
Caption: Nitration of the pentamethylindan core.
Experimental Protocol:
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Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0°C.
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Slowly add 1,1,3,3,6-pentamethylindan to the cold nitrating mixture with vigorous stirring.
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Maintain the temperature below 10°C during the addition.
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After the addition is complete, stir the reaction mixture at 0-5°C for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC) or GC-MS.
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Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
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Purify the resulting 1,1,3,3,6-pentamethyl-7-nitroindan by recrystallization or column chromatography.
Introduction of the Amine Functionality
The final step is the introduction of the amine group at the C-5 position. A plausible strategy involves a second nitration followed by a selective reduction of one of the nitro groups. However, achieving regioselective dinitration could be challenging.
An alternative and potentially more controlled approach would be to first introduce a different functional group at the C-5 position that can later be converted to an amine. For the purpose of this guide, we will proceed with the dinitration-selective reduction route, acknowledging its potential difficulties.
Dinitration of 1,1,3,3,6-Pentamethylindan
Under more forcing nitration conditions (e.g., higher temperature or stronger nitrating agent), it may be possible to introduce a second nitro group. The first nitro group at C-7 is a meta-director. The alkyl groups remain ortho, para-directing. The interplay of these directing effects will determine the position of the second nitro group. The C-5 position is a plausible site for the second nitration.
Selective Reduction of the Dinitro Compound
Selective reduction of one nitro group in a dinitro aromatic compound can be achieved using specific reducing agents. Reagents such as sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ) are known to selectively reduce one nitro group in the presence of another.
Proposed Reaction Scheme:
Caption: Selective reduction to the final product.
Experimental Protocol:
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Dissolve the 1,1,3,3,6-pentamethyl-5,7-dinitroindan in a suitable solvent such as ethanol or methanol.
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Prepare a solution of sodium sulfide or ammonium polysulfide in water or a mixture of water and ethanol.
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Add the sulfide solution to the dinitro compound solution and heat the mixture under reflux.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and pour it into water.
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Extract the product with an organic solvent.
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Wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.
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Remove the solvent and purify the crude product by column chromatography to yield 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine.
Characterization of the Final Product
The structure of the synthesized 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine should be confirmed using a combination of spectroscopic techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic proton, the amine protons, and the various methyl groups on the indane core. The chemical shifts and coupling patterns will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for all the carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the indane framework. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the target compound. Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine group, the asymmetric and symmetric stretching of the nitro group, and C-H stretching of the aromatic and aliphatic moieties. |
Conclusion
The synthesis of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine is a challenging multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The proposed route, based on established organic reactions, provides a viable, albeit theoretical, pathway to this complex molecule. Further experimental optimization would be necessary to maximize yields and purity at each step. This guide serves as a foundational blueprint for researchers embarking on the synthesis of this and related polysubstituted indane derivatives.
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Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium.[4]
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Regioselective nitration of aromatic compounds and the reaction products thereof.[5]
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1,3,3-Trimethyl-5-nitro-1-phenylindane.[6]
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Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.[7]
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